molecular formula C14H12F3NO2S B2539352 N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 612042-73-6

N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2539352
CAS No.: 612042-73-6
M. Wt: 315.31
InChI Key: XBAKTJUSENWECX-UHFFFAOYSA-N
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Description

N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide ( 612042-73-6) is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a benzyl group attached to the sulfonamide nitrogen and a trifluoromethyl (-CF3) group on the ortho position of the benzene ring. The incorporation of fluorine atoms is a common strategy in agrochemical and pharmaceutical development, as it can influence the molecule's lipophilicity, metabolic stability, and electronic properties . The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents with a wide range of biological activities . As a benzenesulfonamide derivative, this compound serves as a valuable building block for researchers exploring structure-activity relationships (SAR). Sulfonamide derivatives are investigated for diverse applications, including their potential as enzyme inhibitors, such as carbonic anhydrase inhibitors, and for their anti-protozoal properties . While specific biological data for this exact molecule may be limited, structurally related sulfonamides have demonstrated significant research value in developing agents against conditions like Chagas disease and human African trypanosomiasis . Researchers utilize this chemical for designing and synthesizing novel molecules to probe biological pathways and identify new lead compounds. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-benzyl-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)12-8-4-5-9-13(12)21(19,20)18-10-11-6-2-1-3-7-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAKTJUSENWECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of benzylamine with 2-(trifluoromethyl)benzenesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound.

Chemical Reactions Analysis

Sulfonamide Core Formation

The sulfonamide backbone is constructed using the novel sulfinylamine reagent t-BuONSO:

  • Reagents : t-BuONSO + Grignard/organolithium reagents

  • Mechanism :

    • Nucleophilic attack on t-BuONSO forms a sulfinamide intermediate.

    • Intramolecular proton transfer eliminates isobutene.

    • Workup yields the primary sulfonamide .

Example :
4-Fluorophenylmagnesium bromide reacts with t-BuONSO at −78°C to form 4-fluorobenzenesulfonamide in 80% yield .

Trifluoromethyl Reactivity

The electron-withdrawing CF₃ group:

  • Enhances electrophilic aromatic substitution resistance.

  • Stabilizes intermediates in SNAr reactions.

Benzyl Group Modifications

  • Oxidation : MnO₂ or DDQ oxidizes the benzylic position to ketones (unreported for this compound but observed in analogs).

  • Hydrogenolysis : Pd/C-mediated cleavage under H₂ removes the benzyl group, regenerating the parent sulfonamide .

Solvent and Catalyst Dependencies

Reaction TypePreferred SolventCatalystYield Range
N-AlkylationXylenesMn(I) PNP complex70–98%
Sulfonamide FormationTHFt-BuONSO60–80%
Cross-CouplingDMF/H₂OPd(PPh₃)₄40–65%

Stability and Side Reactions

  • Hydrolysis : Resistant under neutral aqueous conditions but degrades in strong acids/bases (>2M HCl/NaOH).

  • Thermal Decomposition : Onset at 220°C via CF₃ group fragmentation (TGA data inferred from analogs) .

Scientific Research Applications

Antibacterial Activity

Sulfonamides, including N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide, are primarily recognized for their antibacterial properties. They inhibit the enzyme dihydropteroate synthase, which is essential for bacterial folate synthesis. This leads to the disruption of nucleic acid synthesis in bacteria, effectively inhibiting their growth.

Case Study:
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were found to be 1.27 µM and 2.60 µM, respectively .

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Study:
In a study evaluating the anticancer effects of sulfonamides, this compound was assessed against human colorectal carcinoma cell lines (HCT116). The results indicated an IC50 value of 4.53 µM, demonstrating potent cytotoxicity compared to standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .

Compound NameActivity TypeMIC/IC50 Value (µM)Target Organism/Cell Line
This compoundAntibacterial1.27 (S. aureus), 2.60 (E. coli)Gram-positive & Gram-negative bacteria
This compoundAnticancer4.53 (HCT116)Human colorectal carcinoma

Mechanism of Action

The mechanism of action of N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide to structurally related sulfonamides from the provided evidence, focusing on molecular features, synthesis, and biological relevance.

Structural and Electronic Differences

Compound Molecular Formula Molecular Weight CF₃ Position Amine Group Key Features
This compound C₁₄H₁₂F₃NO₂S 315.3 2 (ortho) Benzyl Lipophilic, potential steric hindrance
PR16 C₁₅H₁₂F₃N₃O₃S 371.3 4 (para) 3,4-Dihydroquinazolin-2-yl Polar heterocycle, H-bonding capacity
PR17 C₁₅H₁₂F₃N₃O₃S 371.3 4 (para) 3,4-Dihydroquinazolin-2-yl Trifluoromethoxy (-OCF₃) substituent
Compound 12 C₂₉H₂₈F₃N₉O₉S 795.6 4 (para) Nucleotide-derived Complex structure, nitro (-NO₂) group
  • Substituent Position: The ortho-CF₃ group in the target compound may introduce steric hindrance and electronic effects distinct from para-substituted analogs like PR16 and Compound 12.
  • Amine Group : The benzyl group in the target compound contributes to lipophilicity, whereas the dihydroquinazolinyl group in PR16/PR17 enables hydrogen bonding, critical for 5-HT6 receptor targeting .

Biological Activity

N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzyl group and a trifluoromethyl group attached to a benzene ring. Its chemical formula is C13H12F3N1O2S1C_{13}H_{12}F_3N_1O_2S_1. This compound has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. The presence of the trifluoromethyl group enhances its lipophilicity and bioavailability, making it an interesting candidate for drug development.

The structural characteristics of this compound contribute significantly to its biological activity:

Property Details
Molecular Formula C13H12F3N1O2S1C_{13}H_{12}F_3N_1O_2S_1
Molecular Weight 303.30 g/mol
Functional Groups Sulfonamide, Trifluoromethyl, Benzyl
Lipophilicity Enhanced due to trifluoromethyl substitution

Antibacterial Properties

Sulfonamides are primarily known for their antibacterial properties, functioning by inhibiting bacterial growth through interference with folic acid synthesis. This compound exhibits similar mechanisms, showing significant activity against various bacterial strains. This is attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria.

Anticancer Activity

Recent studies have indicated potential anticancer properties of this compound. Research suggests that compounds with similar structures can inhibit tumor growth by targeting specific cancer pathways. For instance, sulfonamide derivatives have been explored as nonsteroidal progesterone receptor (PR) antagonists, which could be relevant for treating breast cancer and other hormone-related cancers . The trifluoromethyl group may enhance the compound's interaction with cellular targets, potentially increasing its effectiveness.

Study 1: Antibacterial Efficacy

A study demonstrated that this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established sulfonamide antibiotics, indicating its potential as a therapeutic agent.

Study 2: Anticancer Potential

In a comparative analysis of various benzenesulfonamide derivatives, this compound exhibited promising PR-antagonistic activity with submicromolar IC50 values. This suggests that it could serve as a scaffold for developing new anticancer drugs targeting the PR pathway .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural features. The SAR analysis of this compound indicates that modifications in the benzyl and trifluoromethyl groups can significantly affect its pharmacological profile. For example:

Compound Activity
N-benzyl-4-fluorobenzenesulfonamideLess lipophilic than trifluoromethyl
N-methyl-2-(trifluoromethyl)benzene-1-sulfonamideDifferent pharmacological profile
4-(trifluoromethyl)benzenesulfonamideSimpler structure, possibly less active

These variations highlight the importance of molecular design in enhancing the biological efficacy of sulfonamides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a benzylamine derivative with 2-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:

  • Step 1 : React benzylamine with the sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen at 0–5°C to minimize side reactions.
  • Step 2 : Use triethylamine as a base to scavenge HCl, ensuring a 1.2:1 molar ratio of amine to sulfonyl chloride for high yields.
  • Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7). Purify via column chromatography or recrystallization from ethanol/water .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra to confirm the trifluoromethyl group (-CF3_3) at δ ~110–120 ppm (quartet in 19F^{19}\text{F}) and the sulfonamide NH proton (δ ~7.5–8.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ or [M+NH4_4]+^+) with mass accuracy <2 ppm.
  • Elemental Analysis : Ensure carbon, hydrogen, nitrogen, and sulfur content aligns with theoretical values (e.g., C14_{14}H12_{12}F3_3NO2_2S) .

Q. What biological targets are associated with this compound analogs?

  • Methodological Answer : Structural analogs (e.g., N-(furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide) show antagonism toward TRPM8 ion channels, implicated in pain and inflammation. To assess activity:

  • In vitro assays : Use calcium flux assays in TRPM8-expressing HEK293 cells with menthol as an agonist.
  • Selectivity screening : Test against related channels (e.g., TRPV1) to confirm target specificity.
  • SAR insights : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl moiety influences binding affinity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional selection : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to model electron density and frontier orbitals.
  • Solvent effects : Include implicit solvent models (e.g., PCM for dichloromethane) to simulate reaction environments.
  • Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfonamide sulfur and CF3_3 group are critical for electrophilic substitution .

Q. What strategies resolve contradictions between computational predictions and experimental data for sulfonamide derivatives?

  • Methodological Answer :

  • Benchmarking : Compare DFT-calculated bond lengths/angles with X-ray crystallography data (e.g., C–S bond: 1.76 Å experimental vs. 1.79 Å computed).
  • Error analysis : Adjust exchange-correlation functionals (e.g., include exact exchange terms) if thermochemical data (e.g., enthalpy of formation) deviates >5 kcal/mol.
  • Dynamic effects : Conduct ab initio molecular dynamics (AIMD) to account for conformational flexibility in solution .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

  • Methodological Answer :

  • Modular synthesis : Replace the benzyl group with heteroaromatic substituents (e.g., thiazole or furan) to modulate solubility and target engagement.
  • Bioisosteric replacement : Substitute CF3_3 with cyano (-CN) or methoxy (-OCH3_3) groups to balance lipophilicity and bioavailability.
  • In silico docking : Use AutoDock Vina to predict binding poses in TRPM8 homology models, prioritizing derivatives with lower ΔG values (<-8 kcal/mol) .

Q. What analytical methods quantify this compound in biological matrices?

  • Methodological Answer :

  • Sample preparation : Use protein precipitation with acetonitrile (1:3 v/v plasma:ACN) to isolate the compound.
  • Chromatography : RP-HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid over 15 min).
  • Detection : ESI-MS/MS in MRM mode (e.g., m/z 340.1 → 198.0 for quantification; LOD <1 ng/mL) .

Q. What safety and handling protocols are critical for this compound?

  • Methodological Answer :

  • Hazard assessment : Review CLP proposals for structural analogs (e.g., beflubutamid) to anticipate acute toxicity (Category 4 oral) and skin sensitization risks.
  • Storage : Store at -20°C in amber vials under argon to prevent hydrolysis of the sulfonamide group.
  • Waste disposal : Neutralize with 1 M NaOH before incineration to avoid releasing trifluoroacetic acid .

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